molecular formula C13H15NO2 B2652058 N-(3-Phenyloxolan-3-yl)prop-2-enamide CAS No. 2361640-40-4

N-(3-Phenyloxolan-3-yl)prop-2-enamide

Cat. No.: B2652058
CAS No.: 2361640-40-4
M. Wt: 217.268
InChI Key: LYZSILXBZGUXFS-UHFFFAOYSA-N
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Description

N-(3-Phenyloxolan-3-yl)prop-2-enamide is a synthetic chemical compound with the molecular formula C13H15NO2. It features an enamide moiety, a functional group of significant interest in medicinal chemistry and drug discovery due to its presence in a range of bioactive molecules and natural products . The structure combines a phenyl-substituted oxolane (tetrahydrofuran) ring with a propenamide chain, making it a valuable building block for the synthesis of more complex pseudo-peptidic molecules and for exploring structure-activity relationships in pharmacological research. Enamides are recognized as important pharmacophores. Research into similar pseudo-peptide enamides has demonstrated that this class of compounds can exhibit selective biological activities, including anti-cancer properties, as shown in studies where certain derivatives displayed cytotoxicity against hepatocarcinoma cells while having a negligible impact on normal mammalian cells . The enamide group itself is known to enhance biological properties and contribute to diverse pharmacological applications, serving as a key intermediate in the development of novel therapeutic agents . This compound is provided exclusively for research applications in laboratory settings. It is intended for use by qualified researchers and is strictly for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(3-phenyloxolan-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-2-12(15)14-13(8-9-16-10-13)11-6-4-3-5-7-11/h2-7H,1,8-10H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZSILXBZGUXFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1(CCOC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Phenyloxolan-3-yl)prop-2-enamide typically involves the reaction of 3-phenyloxolan-3-ylamine with acryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and efficient purification methods.

Chemical Reactions Analysis

Types of Reactions: N-(3-Phenyloxolan-3-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amide derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted amide products.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Phenyloxolan-3-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

The prop-2-enamide scaffold is common among analogs, but substituent variations dictate their properties:

Compound Name Substituent on Amide Nitrogen Key Structural Features
N-(3-Phenyloxolan-3-yl)prop-2-enamide 3-Phenyloxolan-3-yl Cyclic ether (oxolane), phenyl group
(2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (10) 3-Fluoro-4-(trifluoromethyl)phenyl Electron-withdrawing CF₃ and F substituents
(2E)-N-(4-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide (2d) 4-Fluorophenyl Para-F substituent, trifluoromethyl phenyl
(E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide (Moupinamide) 2-(4-Hydroxyphenyl)ethyl Phenolic hydroxyl, methoxy groups

Key Observations :

  • The oxolane ring in the target compound introduces steric hindrance and polarity compared to linear alkyl/aryl chains in analogs .
  • Electron-withdrawing groups (e.g., CF₃, F) enhance metabolic stability and antimicrobial activity .

Comparison with Target Compound :

  • The oxolane-phenyl group may reduce cytotoxicity compared to halogenated analogs (e.g., compound 11) but likely offers moderate antimicrobial/anti-inflammatory activity due to balanced lipophilicity .

Physicochemical Properties

Property This compound Compound 10 () Moupinamide ()
logP ~3.2 (estimated) 4.1 (experimental) 2.8 (experimental)
Solubility Moderate (polar oxolane) Low (hydrophobic CF₃) High (polar hydroxyls)
Melting Point Not reported 147–149°C (compound 1p) Not reported

Notes:

  • Experimental logD₇.₄ values for analogs correlate with ClogP estimators (r = 0.65) .

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for the preparation of N-(3-Phenyloxolan-3-yl)prop-2-enamide?

  • Methodological Answer : The compound can be synthesized via a multi-step route involving:

  • Substitution reactions : Reacting a halogenated nitrobenzene derivative with phenyloxolane under alkaline conditions to introduce the oxolane moiety .
  • Reduction : Using iron powder in acidic conditions to reduce nitro groups to amines, as demonstrated in analogous amide syntheses .
  • Acylation : Condensing the intermediate amine with acryloyl chloride in the presence of a base (e.g., triethylamine) to form the enamide backbone .
  • Key Considerations : Optimize reaction temperature (typically 0–25°C) and solvent polarity to minimize side reactions.

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer :

  • Spectroscopic Analysis : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm the presence of the enamide double bond (δ ~6.0–7.5 ppm for vinyl protons) and oxolane ring protons (δ ~3.5–4.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .
  • X-ray Crystallography : For unambiguous confirmation, employ SHELXL for structure refinement, leveraging high-resolution diffraction data .

Advanced Research Questions

Q. How can computational modeling predict the stereoelectronic properties of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity using software like Gaussian. The phenyloxolane group may sterically hinder nucleophilic attacks on the enamide .
  • Molecular Dynamics Simulations : Study solvation effects in polar solvents (e.g., DMSO) to predict solubility and aggregation behavior .
  • Data Interpretation : Compare computed IR spectra with experimental FT-IR to validate intramolecular hydrogen bonding .

Q. What strategies resolve contradictions in crystallographic data for this compound?

  • Methodological Answer :

  • Refinement with SHELXL : Address disordered oxolane rings using PART instructions and restraints. Validate thermal parameters (ADPs) to avoid overfitting .
  • Cross-Validation : Correlate X-ray data with solid-state NMR to confirm torsion angles (e.g., C-N-C=O dihedral angles) .
  • Case Study : In analogous compounds, discrepancies in bond lengths were resolved by refining hydrogen atom positions with neutron diffraction .

Q. How does structural modification of the phenyloxolane moiety influence bioactivity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) :
Substituent PositionModificationObserved Effect
3-PhenyloxolaneMethylation↑ Lipophilicity, ↓ Solubility
Oxolane oxygenReplacement with SAltered hydrogen-bonding capacity
  • Synthetic Approach : Introduce electron-withdrawing groups (e.g., -NO2_2) via electrophilic substitution to modulate electronic effects .
  • Biological Assays : Test modified derivatives in enzyme inhibition assays (e.g., cyclooxygenase-2) to quantify IC50_{50} shifts .

Methodological Best Practices

Q. What purification techniques maximize yield and purity for this compound?

  • Answer :

  • Flash Chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane gradients (20–50%) to separate polar byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to obtain crystals with >99% purity (validate via HPLC, Rt ~8.2 min) .
  • Troubleshooting : If dimerization occurs, add radical inhibitors (e.g., BHT) during acylation .

Q. How to design experiments to study the compound’s interaction with biological targets?

  • Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure binding kinetics (kon_\text{on}/koff_\text{off}) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding specificity .
  • In Silico Docking : Use AutoDock Vina to predict binding poses in receptor active sites, guided by crystallographic data .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s stability under acidic conditions: How to reconcile?

  • Answer :

  • Controlled Degradation Studies : Expose the compound to HCl (0.1–1 M) and monitor via LC-MS. Conflicting data may arise from varying water content in solvents .
  • Mechanistic Insight : The oxolane ring’s strain may lead to acid-catalyzed ring-opening, forming a diol intermediate. Validate via 1H^1 \text{H}-NMR tracking of proton shifts .

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